molecular formula C8H8ClNO2 B13530854 5-Chloro-2-pyridinepropanoic acid

5-Chloro-2-pyridinepropanoic acid

Cat. No.: B13530854
M. Wt: 185.61 g/mol
InChI Key: QCDVNASJRUFMAR-UHFFFAOYSA-N
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Description

3-(5-Chloropyridin-2-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)propanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the propanoic acid group. One common method involves the reaction of 5-chloropyridine with a suitable propanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 3-(5-chloropyridin-2-yl)propanoic acid often employs large-scale batch reactors where the chlorination and subsequent reactions are optimized for efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Chloropyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propanoic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-2-yl)amino]propanoic acid
  • 3-(5-Chloropyridin-2-yl)propanoic acid dihydrochloride
  • 5-Chloropyridin-2-yl derivatives

Uniqueness

3-(5-Chloropyridin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H8ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12)

InChI Key

QCDVNASJRUFMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CCC(=O)O

Origin of Product

United States

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